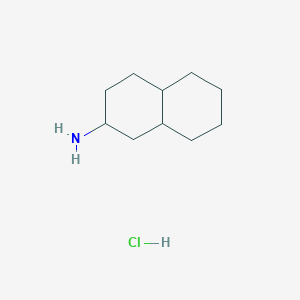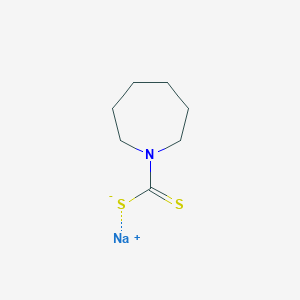
sodium (azepane-1-carbothioyl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (azepane-1-carbothioyl)sulfanide is a chemical compound with the molecular formula C7H13NS2Na. It is known for its unique structure, which includes an azepane ring and a carbothioyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (azepane-1-carbothioyl)sulfanide typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C7H13NS2H+NaOH→C7H13NS2Na+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium (azepane-1-carbothioyl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Sodium (azepane-1-carbothioyl)sulfanide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium (azepane-1-carbothioyl)sulfanide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Sodium (piperidine-1-carbothioyl)sulfanide
- Sodium (morpholine-1-carbothioyl)sulfanide
- Sodium (pyrrolidine-1-carbothioyl)sulfanide
Uniqueness
Sodium (azepane-1-carbothioyl)sulfanide is unique due to its azepane ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the azepane ring can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
24678-65-7 |
|---|---|
Molecular Formula |
C7H13NNaS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
sodium;azepane-1-carbodithioate |
InChI |
InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10); |
InChI Key |
SGEZZUOVGZUFDS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=S)[S-].[Na+] |
Canonical SMILES |
C1CCCN(CC1)C(=S)S.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


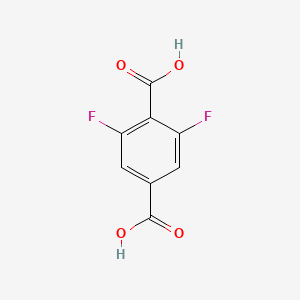
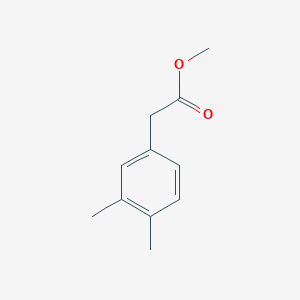
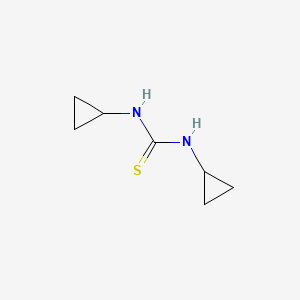
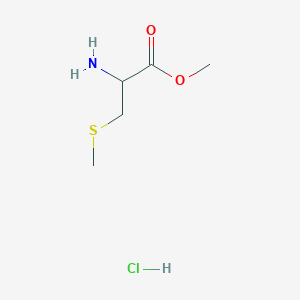
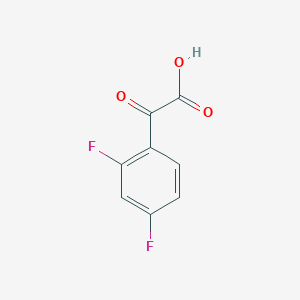

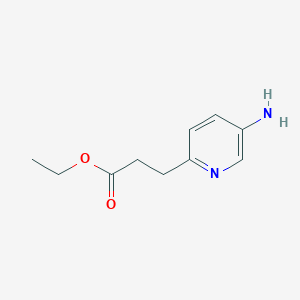
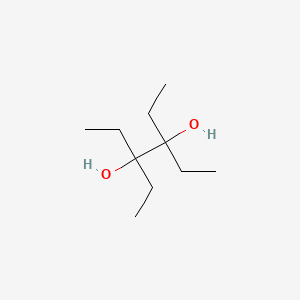
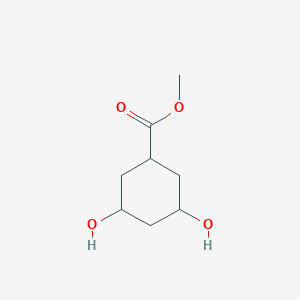

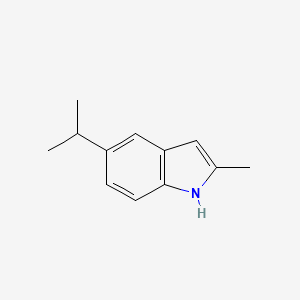
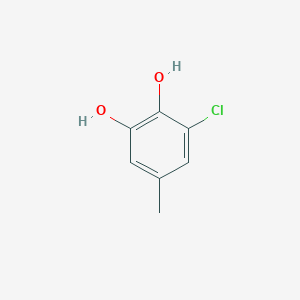
![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
